For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of Cyclochlorotine
This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of cyclochlorotine, a mycotoxin produced by the fungus Penicillium islandicum.[1][2][3] Cyclochlorotine, also known as islanditoxin, is a hepatotoxic and carcinogenic cyclic pentapeptide.[1][4][5][6] This document summarizes its chemical identity, physicochemical properties, toxicological data, and biosynthetic pathway, presenting quantitative data in structured tables and illustrating key processes with diagrams as requested.
Chemical Identification and Physicochemical Properties
Cyclochlorotine is a dichlorinated cyclic peptide that is structurally unique.[1] It is classified as a hybrid peptide, containing at least two different types of amino acids.[4] The key identifiers and physicochemical properties of cyclochlorotine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | PubChem[4] |
| Synonyms | Islanditoxin, Yellowed rice toxin, Chloropeptide | [1][4] |
| CAS Number | 12663-46-6 | [2][4] |
| Chemical Formula | C24H31Cl2N5O7 | [1][2][4] |
| Molecular Weight | 572.44 g/mol | [1][2][4] |
| Appearance | White needles (from methanol) | PubChem[4] |
| Melting Point | 251 °C (with decomposition) | PubChem[4] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[2] |
Structural and Conformational Analysis
The molecular structure of cyclochlorotine has been elucidated using X-ray diffraction and extensive 2D NMR techniques.[7][8][9] It exists as a cyclic pentapeptide containing unusual amino acids such as β-phenylalanine, 2-aminobutyric acid, and 3,4-dichloroproline.[10] In solution (DMSO-d6), cyclochlorotine exists in two conformational states, which is suggested to be due to the cis-trans isomerization of the proline amide bond.[7][9]
Toxicological Profile
Cyclochlorotine is a known hepatotoxin, causing liver damage and exhibiting carcinogenic properties.[1][2][3][6] It is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans.[1]
Acute exposure to cyclochlorotine can lead to hepatic necrosis.[4] Chronic exposure in animal models has been shown to induce liver fibrosis and cirrhosis.[6] The toxin's effects on liver cells include the promotion of glycogenolysis, inhibition of glycogen synthesis, and alterations in fat and protein synthesis.[6]
Mechanism of Action and Signaling Pathways
The primary molecular target of cyclochlorotine is believed to be cytoskeletal filaments.[10] In vitro studies on cardiomyocytes and fibroblasts have shown that cyclochlorotine induces the disruption of myofibrils and causes significant accumulations of actin, myosin, alpha-actinin, and vinculin.[4]
The hepatotoxicity of cyclochlorotine is influenced by the cytochrome P-450 drug-metabolizing system in hepatocytes.[5][11] Dehalogenation of cyclochlorotine by this system can inactivate its toxic effects.[5] The diagram below illustrates the proposed mechanism of cyclochlorotine-induced hepatotoxicity.
Caption: Proposed mechanism of cyclochlorotine hepatotoxicity and detoxification.
Biosynthesis
The biosynthesis of cyclochlorotine is a complex process orchestrated by a biosynthetic gene cluster (BGC). The core of this pathway is a nonribosomal peptide synthetase (NRPS) named CctN, which is responsible for assembling the pentapeptide backbone.[12] The biosynthetic pathway also involves several intriguing enzymatic transformations, including stereo- and regiospecific chlorination and hydroxylation, and intramolecular O,N-transacylation, which are mediated by DUF3328 proteins.[13] The diagram below outlines the key steps in the biosynthesis of cyclochlorotine.
Caption: Simplified workflow of cyclochlorotine biosynthesis.
Experimental Protocols
The isolation and characterization of cyclochlorotine from Penicillium islandicum cultures involve several standard laboratory techniques. While specific experimental parameters may vary, a general workflow is outlined below.
A. Fermentation and Extraction
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Culture: Penicillium islandicum is cultured in a suitable liquid or solid medium (e.g., agitated red wheat) to promote the production of secondary metabolites.[14][15]
-
Extraction: The culture filtrate or mycelium is extracted with an organic solvent, such as n-butanol, to isolate the mycotoxins.[9]
B. Purification
-
Chromatography: The crude extract is subjected to various chromatographic techniques for purification. This may include:
-
Thin-Layer Chromatography (TLC): Used for the initial detection and separation of cyclochlorotine.[14]
-
Column Chromatography: Employing stationary phases like silica gel or ODS-3 for further purification.[10]
-
High-Performance Liquid Chromatography (HPLC): Used for final purification and quantification of the compound.[10]
-
C. Structural Elucidation and Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the isolated compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR experiments (e.g., HMQC, HMBC, NOESY) are conducted to determine the chemical structure, including the sequence of amino acids and their stereochemistry.[7][9]
-
X-ray Crystallography: For crystalline compounds, X-ray diffraction analysis provides the definitive three-dimensional molecular structure.[8]
The following diagram provides a visual representation of a typical experimental workflow for the isolation and characterization of cyclochlorotine.
Caption: General experimental workflow for cyclochlorotine isolation.
References
- 1. Cyclochlorotine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Cyclochlorotine | TargetMol [targetmol.com]
- 4. Cyclochlorotine | C24H31Cl2N5O7 | CID 57134655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Hepatotoxicity of cyclochlorotine--a cyclic peptide produced by Penicillium islandicum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural and conformational analysis of hydroxycyclochlorotine and cyclochlorotine, chlorinated cyclic peptides from Penicillium islandicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Liver injuries induced by cyclochlorotine isolated from Penicillium islandicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cyclochlorotine mycotoxin is produced by the nonribosomal peptide synthetase CctN in Talaromyces islandicus ('Penicillium islandicum') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Cyclochlorotine: Identification of the Genes Involved in Oxidative Transformations and Intramolecular O, N-Transacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of cyclochlorotine and a new metabolite, simatoxin, by Penicillium islandicum Sopp - PMC [pmc.ncbi.nlm.nih.gov]
